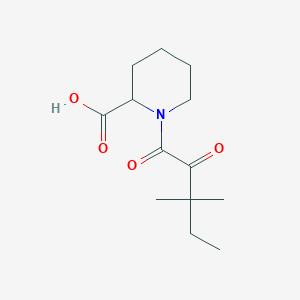
1-(1,2-dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 3,3-dimethyl-2-oxopentanoyl group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 3,3-dimethyl-2-oxopentanoic acid. One common method involves the use of lithium hydroxide in methanol at low temperatures, followed by warming to room temperature . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid may involve bulk manufacturing processes that utilize custom synthesis techniques. These methods are designed to produce large quantities of the compound with consistent quality and purity .
化学反应分析
Types of Reactions
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学研究应用
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: This compound itself.
(S)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: A stereoisomer with similar properties.
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: Another stereoisomer with distinct properties.
Uniqueness
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
生物活性
1-(1,2-Dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylic acid, also known as 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)- (CAS Number: 205388-68-7), is a compound with a unique structural framework that includes a piperidine ring and a dioxopentyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activity and applications.
Structural Overview
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 205388-68-7 |
| Molecular Formula | C₁₃H₂₁N₁O₄ |
| Molecular Weight | 255.31 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. One notable target is FKBP12 (FK506 binding protein 12), a crucial regulator involved in various cellular processes. The compound acts as a bifunctional tool that can modulate protein interactions and influence cellular signaling pathways.
Biochemical Interactions
- Target Proteins: The compound binds to FKBP12, which can alter its function and subsequently affect downstream signaling pathways.
- Cellular Effects: It influences gene expression and cellular metabolism by modulating the activity of FKBP12 and related pathways.
Cellular Studies
In vitro studies have shown that this compound can significantly impact cellular functions:
- Gene Expression: The compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation.
- Metabolic Pathways: It interacts with metabolic enzymes, influencing the flux of metabolites within the cell.
Animal Models
Research involving animal models has demonstrated the compound's efficacy in various biological contexts:
- Dosage Effects: At lower doses, it exhibits minimal toxicity while maintaining significant biochemical activity. Higher doses may lead to altered metabolic responses.
- Behavioral Studies: In pain models, the compound has shown potential analgesic effects by modulating pain pathways through its interaction with FKBP12.
Case Studies
Several studies have detailed the biological implications of this compound:
- Study on Pain Modulation: A study highlighted its ability to attenuate pain responses in rat models of neuropathic pain. The results indicated that the compound could be developed as a therapeutic agent for pain management.
- Cancer Research: Another study investigated its role in cancer cell line models, revealing that the compound could inhibit tumor growth by affecting cell cycle regulation through FKBP12 modulation.
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18) |
InChI 键 |
GWXADOKFGBKLOD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















